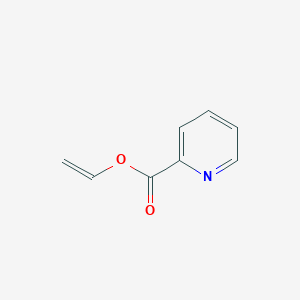Ethenyl pyridine-2-carboxylate
CAS No.: 24641-08-5
Cat. No.: VC19667233
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24641-08-5 |
|---|---|
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | ethenyl pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H7NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h2-6H,1H2 |
| Standard InChI Key | XMRSOHHGKKRLOS-UHFFFAOYSA-N |
| Canonical SMILES | C=COC(=O)C1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Key Identifiers
-
Molecular Formula: C₈H₇NO₂
-
Molecular Weight: 149.15 g/mol (calculated)
-
SMILES: O=C(OCC=C)C1=CC=CC=N1 (hypothetical representation)
Table 1: Comparative Molecular Data for Pyridine-2-carboxylate Derivatives
Challenges in CAS Assignment
No definitive CAS registry exists for ethenyl pyridine-2-carboxylate, likely due to its synthetic rarity. The closely related 6-vinyl-pyridine-2-carboxylic acid (CAS 1314921-10-2) shares the same molecular formula but differs in functional groups, underscoring the need for precise characterization of the ester variant.
Synthesis and Production Methods
Esterification Strategies
-
Transesterification: Reacting pyridine-2-carboxylic acid with vinyl acetate in the presence of acid catalysts (e.g., H₂SO₄) :
-
Acylation of Vinyl Alcohol Precursors: Using vinyl halides (e.g., vinyl chloride) with pyridine-2-carboxylate salts under basic conditions.
Industrial Scalability Considerations
Industrial production remains undocumented, but lessons from ethyl pyridine-2-carboxylate synthesis suggest that flow chemistry and catalytic optimization could enhance yield and purity. Challenges include controlling side reactions (e.g., polymerization of the vinyl group) and ensuring regioselectivity in ester formation.
Physicochemical Properties
| Property | Ethenyl Pyridine-2-carboxylate | Ethyl Pyridine-2-carboxylate |
|---|---|---|
| Density (g/cm³) | ~1.15 (estimated) | 1.12 |
| LogP (Partition Coefficient) | 1.42 (predicted) | 1.35 |
| PSA (Polar Surface Area) | 50.19 Ų | 49.33 Ų |
Applications in Material Science
Role in Polymer Chemistry
Ethenyl pyridine-2-carboxylate’s vinyl group positions it as a potential monomer for functional polymers. Poly(vinylpyridine) derivatives, such as poly(4-vinylpyridine) (P4VP), are pivotal in block copolymers for nanotechnology and drug delivery . While direct use of this ester is unverified, its hydrolysis to 6-vinyl-pyridine-2-carboxylic acid could yield monomers for:
-
pH-Responsive Hydrogels: Via copolymerization with acrylic acid.
-
Nanoparticle Stabilizers: Through coordination with metal oxides.
Surface Modification and Catalysis
The pyridine moiety’s Lewis basicity enables coordination to transition metals, suggesting applications in:
-
Heterogeneous Catalysis: Anchoring metal nanoparticles (e.g., Au, Pd).
-
Anticorrosion Coatings: As a chelating agent in protective films.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume